[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol
Overview
Description
[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is a chemical compound that features a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 5-position, and a methanol group at the 3-position. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane to form the pyrazole ring. Subsequent alkylation with ethyl halides introduces the ethyl group at the 1-position. The methanol group can be introduced via reduction of a corresponding ester or aldehyde intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents to reduce the environmental footprint .
Chemical Reactions Analysis
Types of Reactions
[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require strong nucleophiles and appropriate catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield the corresponding aldehyde or carboxylic acid, while reduction of the pyrazole ring would yield dihydropyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a potential candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl and alkyl substituents, such as [3-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol and [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol .
Uniqueness
What sets [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position and the ethyl group at the 1-position can result in unique interactions with molecular targets, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-6(7(8,9)10)3-5(4-13)11-12/h3,13H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAHWSVKZMNQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230098 | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-45-5 | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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